5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole
CAS No.:
Cat. No.: VC20484742
Molecular Formula: C11H10BrNO2
Molecular Weight: 268.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10BrNO2 |
|---|---|
| Molecular Weight | 268.11 g/mol |
| IUPAC Name | 5-(3-bromo-4-methoxyphenyl)-3-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C11H10BrNO2/c1-7-5-11(15-13-7)8-3-4-10(14-2)9(12)6-8/h3-6H,1-2H3 |
| Standard InChI Key | XBFZACPLUGAJSI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NOC(=C1)C2=CC(=C(C=C2)OC)Br |
Introduction
Structural and Molecular Characteristics
The molecular formula of 5-(3-Bromo-4-methoxyphenyl)-3-methylisoxazole is C₁₁H₁₀BrNO₂, with a molecular weight of 276.11 g/mol. The isoxazole ring (a five-membered heterocycle containing oxygen and nitrogen) is substituted at positions 3 and 5. Key structural attributes include:
-
Position 3: A methyl group (-CH₃) that enhances steric bulk and influences electronic properties .
-
Position 5: A 3-bromo-4-methoxyphenyl group, where the bromine atom at the meta position and the methoxy group at the para position create distinct electronic effects. The methoxy group acts as an electron-donating substituent, while bromine serves as an electron-withdrawing halogen .
The compound’s planar aromatic system facilitates π-π stacking interactions, which are critical in binding to biological targets. X-ray crystallography of analogous compounds, such as 3-(3-bromo-4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, confirms the near-orthogonal orientation of the phenyl ring relative to the isoxazole plane, minimizing steric strain .
Synthesis and Optimization Strategies
Core Isoxazole Ring Formation
The isoxazole ring is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For 5-aryl-substituted isoxazoles, a modified approach involves:
-
Generation of nitrile oxides: Hydroxylamine derivatives react with aldehydes or ketones to form nitrile oxides.
-
Cycloaddition with dipolarophiles: Reaction with acetylene derivatives (e.g., methylacetylene) yields the isoxazole core .
For example, 3-phenyl-5-methylisoxazole derivatives have been synthesized using trichloromethyl isocyanide dichloride as a precursor, followed by hydrolysis and decarboxylation .
Functionalization of the Phenyl Ring
Introducing the 3-bromo-4-methoxyphenyl group requires selective bromination and methoxylation:
-
Methoxylation: A methoxy group is introduced via nucleophilic aromatic substitution (SNAr) or Ullmann coupling, often using copper catalysts .
-
Bromination: Electrophilic bromination with N-bromosuccinimide (NBS) in acetic acid selectively targets the meta position relative to the methoxy group .
Example Protocol:
-
Start with 5-methoxy-3-phenylisoxazole.
-
Brominate using NBS in acetic acid at 0–25°C for 4–6 hours to yield 5-(3-bromo-4-methoxyphenyl)-3-methylisoxazole .
Physicochemical Properties
While experimental data for the exact compound are scarce, inferences from analogues suggest:
The bromine atom increases molecular weight and polarizability, enhancing binding to hydrophobic pockets in enzymes .
Chemical Reactivity and Derivative Formation
Halogen Exchange Reactions
The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to form biaryl systems. For instance:
-
Suzuki Coupling: React with aryl boronic acids in the presence of Pd(PPh₃)₄ to yield 5-(4-methoxy-3-arylphenyl)-3-methylisoxazoles .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho and para positions. Nitration or sulfonation can introduce additional functional groups for further derivatization .
Isoxazole Ring Modifications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume